During COS, multiple eggs are stimulated to develop in the ovaries using fertility drugs. However, a natural surge in luteinizing hormone (LH) can trigger premature ovulation, leading to the release of mature eggs before they can be retrieved. Cetrorelix effectively blocks the action of GnRH, thereby preventing the LH surge and ensuring the eggs remain in the ovaries until they are ready for retrieval PubMed: ).
OHSS is a serious complication of COS, where the ovaries overstimulate and become enlarged and painful. Cetrorelix, by preventing premature ovulation, eliminates the need for human chorionic gonadotropin (hCG), a trigger for ovulation that also contributes to OHSS development. This significantly reduces the risk of OHSS in patients undergoing COS PubMed: ).
Studies suggest Cetrorelix might offer advantages over GnRH agonists, another class of medications used for COS. Compared to GnRH agonists, Cetrorelix allows for a more rapid suppression of LH, potentially leading to a more controlled and synchronized follicular development PubMed: ).
It's important to note that the specific protocols and dosages of Cetrorelix used in research settings may differ from its clinical application. Additionally, ongoing research explores the potential use of Cetrorelix in other areas of reproductive medicine, such as preserving ovarian function during cancer treatment.
Beyond ART, Cetrorelix is being explored for its potential applications in other areas of scientific research:
Cetrorelix may offer a safe and convenient alternative to traditional methods for diagnosing the source of excess testosterone in postmenopausal women PubMed: ).
Research suggests Cetrorelix might offer some protection against chemotherapy-induced ovarian damage in young women undergoing cancer treatment PubMed: ).
Health Hazard